molecular formula C22H32ClN3 B13797098 Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- CAS No. 73663-85-1

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)-

Cat. No.: B13797098
CAS No.: 73663-85-1
M. Wt: 374.0 g/mol
InChI Key: RXETZBCYQSWMKB-UHFFFAOYSA-N
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Description

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a tetrahydroacridine core, a chloro substituent, and a dipropylamino propylamino side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- typically involves multiple steps. One common method starts with the preparation of 9-chloro-1,2,3,4-tetrahydroacridine, which is then reacted with 3-(dipropylamino)propylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its application as an anti-cancer agent, where it targets rapidly dividing cancer cells . The compound may also interact with enzymes and other proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamino propylamino side chain enhances its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

73663-85-1

Molecular Formula

C22H32ClN3

Molecular Weight

374.0 g/mol

IUPAC Name

N-(5-chloro-1,2,3,4-tetrahydroacridin-9-yl)-N',N'-dipropylpropane-1,3-diamine

InChI

InChI=1S/C22H32ClN3/c1-3-14-26(15-4-2)16-8-13-24-21-17-9-5-6-12-20(17)25-22-18(21)10-7-11-19(22)23/h7,10-11H,3-6,8-9,12-16H2,1-2H3,(H,24,25)

InChI Key

RXETZBCYQSWMKB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCNC1=C2CCCCC2=NC3=C1C=CC=C3Cl

Origin of Product

United States

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